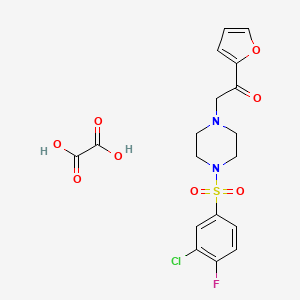

2-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Description

Properties

IUPAC Name |

2-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN2O4S.C2H2O4/c17-13-10-12(3-4-14(13)18)25(22,23)20-7-5-19(6-8-20)11-15(21)16-2-1-9-24-16;3-1(4)2(5)6/h1-4,9-10H,5-8,11H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPWVPXZVHTAHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonyl piperazine intermediate.

Coupling with Furan Derivative: The intermediate is then reacted with 2-furoyl chloride in the presence of a base to form the final product.

Oxalate Salt Formation: The final step involves the conversion of the product into its oxalate salt by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.

Purification: Using techniques such as recrystallization, chromatography, and filtration to obtain the pure compound.

Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorofluorophenyl moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as amines or ethers.

Scientific Research Applications

2-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or alter gene expression to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Sulfonyl Group

Key analogs differ in the aryl substituents on the sulfonyl group, impacting electronic and steric properties:

Variations in the Ethanone Moiety

The ethanone group’s substituent influences solubility and target interactions:

Physicochemical Data

| Property | Target Compound (Oxalate) | 7n (4-Methoxyphenyl) | 7f (4-CF₃-Phenyl) |

|---|---|---|---|

| Melting Point | Not reported | 161–163°C | 165–167°C |

| Molecular Weight | ~459.3 g/mol | 490.1 g/mol | 544.1 g/mol |

| Polar Groups | Furan-O, oxalate | Methoxy, sulfonyl | CF₃, sulfonyl |

| Predicted logP | Moderate (~2.5) | Higher (~3.0) | Highest (~3.8) |

Key Observations : The oxalate salt may lower the melting point compared to neutral analogs (e.g., 7n, 7f) due to ionic interactions. The furan group likely reduces logP compared to phenyl or CF₃-substituted analogs .

Biological Activity

The compound 2-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a novel chemical entity that has garnered attention for its potential biological activities. Its structure incorporates a piperazine moiety, a furan ring, and a sulfonyl group, which are known to influence pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 397.88 g/mol. The presence of the 3-chloro-4-fluorophenyl group is particularly significant due to its role in enhancing the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The sulfonamide group may facilitate interactions with active sites of enzymes, potentially inhibiting their activity. For instance, similar compounds have been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis.

- Receptor Modulation : The piperazine ring is known for its ability to modulate neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Antimicrobial Activity

Recent studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, indicating potential use as antibiotics .

Anticancer Activity

Research has indicated that compounds containing the furan moiety can exhibit anticancer properties. The proposed mechanism involves the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This could be particularly relevant in conditions like arthritis or other chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds:

- Antimicrobial Efficacy : A study demonstrated that piperazine derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .

- Antitumor Activity : In vitro studies on furan-containing compounds revealed that they could inhibit tumor cell growth by inducing cell cycle arrest and apoptosis. One study reported a reduction in cell viability by over 50% in certain cancer cell lines at concentrations as low as 10 µM .

- Inflammation Models : In animal models of inflammation, compounds similar to the target compound reduced paw edema significantly when administered at doses of 10 mg/kg body weight, highlighting their therapeutic potential in inflammatory diseases .

Data Tables

Q & A

Basic: What are the typical synthetic routes for synthesizing this compound?

Answer:

The synthesis involves sequential functionalization of the piperazine core. Key steps include:

Sulfonylation : Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in ethanol) to form the sulfonylated piperazine intermediate.

Ethanone Coupling : Introducing the furan-2-yl ethanone moiety via nucleophilic acyl substitution, often using dichloromethane or DMF as solvents under reflux.

Oxalate Salt Formation : Treating the free base with oxalic acid in a polar solvent (e.g., ethanol) to precipitate the oxalate salt.

Purification is typically achieved via silica gel column chromatography (EtOAc:petroleum ether) or recrystallization .

Advanced: How can SHELX software optimize crystallographic refinement for this compound?

Answer:

SHELXL is widely used for small-molecule refinement. Key steps include:

- Data Handling : Import high-resolution X-ray diffraction data. SHELXL supports twinned data, critical for resolving disorder in the sulfonyl or oxalate groups.

- Restraints : Apply geometric restraints to the piperazine ring (e.g., planarity) and furan moiety to mitigate thermal motion artifacts.

- Validation : Use the

PLATONtool integrated with SHELX to check for missed symmetry or hydrogen-bonding networks.

Refer to SHELX-97 manuals for advanced features like anisotropic displacement parameters for heavy atoms (Cl, S) .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., furan C-H at δ 6.3–7.4 ppm, piperazine N-CH₂ at δ 2.5–3.5 ppm). ¹⁹F NMR detects the fluorophenyl group (δ -110 to -120 ppm).

- IR : Confirm sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups.

- MS : High-resolution ESI-MS verifies the molecular ion ([M+H]⁺) and oxalate counterion .

Advanced: How to design experiments assessing environmental fate and degradation pathways?

Answer:

- Hydrolysis Studies : Incubate the compound at varying pH (2–12) and temperatures (25–60°C), analyzing degradation products via LC-MS.

- Photolysis : Expose to UV light (254 nm) in aqueous/organic solvents; monitor by HPLC for byproducts like cleaved sulfonyl or furan-oxidized derivatives.

- Ecotoxicology : Use OECD Test Guideline 307 for soil degradation, measuring half-life under aerobic/anaerobic conditions .

Basic: What biological targets are prioritized in pharmacological screening?

Answer:

- Receptor Binding : Screen against serotonin (5-HT₁A/₂A) and dopamine receptors due to the piperazine scaffold’s affinity.

- Kinase Inhibition : Test against MAPK or PI3K pathways using fluorescence polarization assays.

- Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values .

Advanced: How to resolve contradictions in bioactivity data across assay conditions?

Answer:

- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO for receptor studies) and buffer conditions (pH, ionic strength).

- Metabolite Interference : Use LC-MS to identify active metabolites in cell lysates that may skew results.

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., serum concentration in cell media) impacting IC₅₀ .

Basic: How to optimize reaction yields during synthesis?

Answer:

- Solvent Selection : Use DMF for sulfonylation (enhances nucleophilicity) and ethanol for coupling (prevents side reactions).

- Catalysis : Add catalytic KI for SN2 reactions (e.g., ethanone coupling).

- Temperature Control : Maintain reflux (~80°C) for 12–24 hours to drive reactions to completion .

Advanced: What strategies determine stability under varying pH/temperature?

Answer:

- Forced Degradation : Stress the compound at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor via HPLC for oxalate dissociation or furan ring oxidation.

- Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates from accelerated conditions (50–60°C).

- Solid-State NMR : Assess crystallinity changes impacting stability .

Basic: What purification methods are effective post-synthesis?

Answer:

- Column Chromatography : Use silica gel with EtOAc:hexane (1:1) for polar impurities.

- Recrystallization : Dissolve in hot ethanol, cool to 4°C for oxalate salt crystallization.

- HPLC : Reverse-phase C18 columns (acetonitrile:water + 0.1% TFA) for analytical purity .

Advanced: How to conduct SAR studies on the piperazine-sulfonyl motif?

Answer:

- Analog Synthesis : Replace 3-chloro-4-fluorophenyl with other aryl groups (e.g., 4-CF₃, 2-thienyl) and compare activity.

- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT₁A receptors; validate with mutagenesis (e.g., D116A mutation).

- QSAR Modeling : Correlate logP values (from HPLC) with cytotoxicity data to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.